molecular formula C9H9FO B568341 1-(4-(Fluoromethyl)phenyl)ethanone CAS No. 114996-74-6

1-(4-(Fluoromethyl)phenyl)ethanone

Cat. No.: B568341
CAS No.: 114996-74-6
M. Wt: 152.168
InChI Key: OINQRBOWIFOJDZ-UHFFFAOYSA-N
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Description

1-(4-(Fluoromethyl)phenyl)ethanone is an aromatic ketone featuring a fluoromethyl (-CH2F) substituent at the para position of the phenyl ring and an acetyl (-COCH3) group. The fluoromethyl group introduces moderate electron-withdrawing effects and enhances lipophilicity compared to non-fluorinated analogs.

Properties

CAS No.

114996-74-6

Molecular Formula

C9H9FO

Molecular Weight

152.168

IUPAC Name

1-[4-(fluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H9FO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3

InChI Key

OINQRBOWIFOJDZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)CF

Synonyms

Ethanone, 1-[4-(fluoromethyl)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Electronic Effects

Fluorinated substituents significantly influence the electronic environment of the phenyl ring and the reactivity of the ethanone moiety:

Compound Substituent Electronic Effect Key Observations References
1-(4-(Fluoromethyl)phenyl)ethanone -CH2F (para) Moderate electron-withdrawing Balances reactivity and stability N/A
1-(4-(Trifluoromethyl)phenyl)ethanone -CF3 (para) Strong electron-withdrawing Enhances metabolic stability
1-(4′-Methoxy-4-biphenylyl)ethanone -OCH3 (para, biphenyl) Electron-donating Increases resonance stabilization
1-(4-Fluoro-2-methylphenyl)ethanone -F (para), -CH3 (ortho) Mixed (EWG + EDG) Ortho-methyl steric hindrance

Key Findings :

  • The fluoromethyl group’s electron-withdrawing effect is less pronounced than trifluoromethyl (-CF3) but stronger than methoxy (-OCH3) .

Physicochemical Properties

Lipophilicity and solubility are critical for drug-like properties:

Compound logP (Estimated) Water Solubility Key Functional Groups
1-(4-(Fluoromethyl)phenyl)ethanone ~2.5 Low Fluoromethyl, acetyl
2-Hydroxy-1-(4-hydroxyphenyl)ethanone ~1.2 High Hydroxyl, acetyl
1-(4-(Trifluoromethyl)phenyl)ethanone ~3.0 Very Low Trifluoromethyl, acetyl
1-(3-Methoxyphenyl)ethanone ~1.8 Moderate Methoxy, acetyl

Key Findings :

  • Fluorination increases lipophilicity, favoring membrane permeability but reducing water solubility.
  • Hydroxyl groups (e.g., ) enhance solubility but may reduce metabolic stability .

Key Findings :

  • Fluorinated ethanones are underrepresented in biological studies, but trifluoromethyl analogs (e.g., ) are common in drug synthesis due to their stability .
  • Electron-withdrawing groups may enhance binding to electron-rich biological targets.

Key Findings :

  • Fluoromethyl groups may require specialized fluorinating agents (e.g., Selectfluor) for synthesis.
  • Palladium catalysis () is effective for introducing aromatic amines but requires inert conditions .

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